

A Comparative Guide to ATP Regeneration Systems: Validation of Creatine Phosphate Dipotassium Salt

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Compound of Interest

Compound Name: *Sarcosine, N-(phosphonoamidino)-, dipotassium salt*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of creatine phosphate dipotassium salt as an Adenosine Triphosphate (ATP) regenerating system against other common alternatives. The performance of each system is evaluated based on experimental data, with detailed protocols provided for key validation assays.

Introduction

In numerous enzymatic assays and cell-free systems, a constant supply of ATP is crucial for optimal performance. Since the direct addition of high concentrations of ATP can be inhibitory and costly, various ATP regenerating systems are employed to continuously replenish ATP from its hydrolyzed products, Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP). The creatine phosphate/creatine kinase (CP/CK) system, utilizing creatine phosphate dipotassium salt, is a widely used method for this purpose. This guide validates its efficacy by comparing it with other prominent ATP regeneration systems.

The core of the creatine phosphate system is the reversible reaction catalyzed by creatine kinase (CK):

$\text{Creatine Phosphate} + \text{ADP} \rightleftharpoons \text{Creatine} + \text{ATP}$ ^{[1][2]}

This reaction allows for the rapid regeneration of ATP, maintaining a high ATP/ADP ratio essential for many biological processes.^{[3][4]}

Comparative Performance of ATP Regeneration Systems

The efficacy of an ATP regeneration system is often assessed by its ability to sustain an energy-demanding process, such as cell-free protein synthesis (CFPS). The following table summarizes the comparative performance of the creatine phosphate/creatine kinase (CP/CK) system against other common systems based on protein yield in in vitro CFPS experiments.

ATP Regeneration System	Phosphate Donor	Enzyme(s)	Relative Performance (Protein Yield)	Key Advantages	Key Disadvantages
Creatine Phosphate / Creatine Kinase (CP/CK)	Creatine Phosphate	Creatine Kinase	Baseline	Simple, one-enzyme system; commercially available components.	Lower efficiency compared to PEP/PK; potential for phosphate accumulation. [5] [6]
Phosphoenolpyruvate / Pyruvate Kinase (PEP/PK)	Phosphoenolpyruvate	Pyruvate Kinase	> 2-fold higher than CP/CK [6]	High energy phosphate donor, leading to high ATP regeneration efficiency.	PEP is relatively expensive and can be unstable.
Acetyl Phosphate / Acetate Kinase (AcP/AcK)	Acetyl Phosphate	Acetate Kinase	Comparable to or can exceed CP/CK	Acetyl phosphate is less expensive than PEP.	Can lead to the accumulation of acetate, which may affect reaction pH.
Pyruvate-Acetate Pathway (PAP)	Pyruvate	Pyruvate Oxidase, Acetate Kinase, Catalase	When combined with CP/CK, enhances protein yield by 78% compared to CP/CK alone. [5]	Utilizes a less expensive phosphate donor; can be combined with other systems for enhanced	More complex, multi-enzyme system. [5]

performance.

[5]

Polyphosphate / Polyphosphate Kinase (PPK)	Polyphosphate	Polyphosphate Kinase	Not directly compared to CP/CK in these studies	Polyphosphate is a very inexpensive phosphate donor.	Can chelate essential divalent cations like Mg ²⁺ .
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Experimental Protocols

Protocol for In Vitro ATP Regeneration using Creatine Phosphate/Creatine Kinase

This protocol is adapted from a standard in vitro kinase assay that employs a CP/CK-based ATP regeneration system.

Materials:

- Creatine Phosphate Dipotassium Salt
- Creatine Kinase (CK)
- Adenosine Diphosphate (ADP)
- Magnesium Chloride (MgCl₂)
- Buffer (e.g., Tris-HCl, pH 7.5)
- ATP measurement assay kit (e.g., Luciferin-Luciferase based)

Procedure:

- Preparation of 10x ATP Regeneration Mix:
 - Prepare a solution containing:
 - 100 mM Creatine Phosphate Dipotassium Salt

- 10 mM ADP
- 100 mM MgCl₂
- 2 mg/mL Creatine Kinase
- Dissolve the components in the desired reaction buffer.
- This stock solution should be prepared fresh and kept on ice.
- Reaction Setup:
 - In a microcentrifuge tube, combine the components of the primary reaction (e.g., a kinase and its substrate).
 - Add the 10x ATP Regeneration Mix to a final concentration of 1x.
 - The final reaction volume will depend on the specific primary assay.
- Incubation:
 - Incubate the reaction at the optimal temperature for the primary enzyme (e.g., 30°C or 37°C).
 - Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes) to measure ATP concentration.

Protocol for Measuring ATP Concentration (Luciferin-Luciferase Assay)

This is a common and highly sensitive method for quantifying ATP levels.

Materials:

- Luciferin-Luciferase Assay Kit (containing luciferase, luciferin substrate, and assay buffer)
- Luminometer
- White, opaque 96-well plates

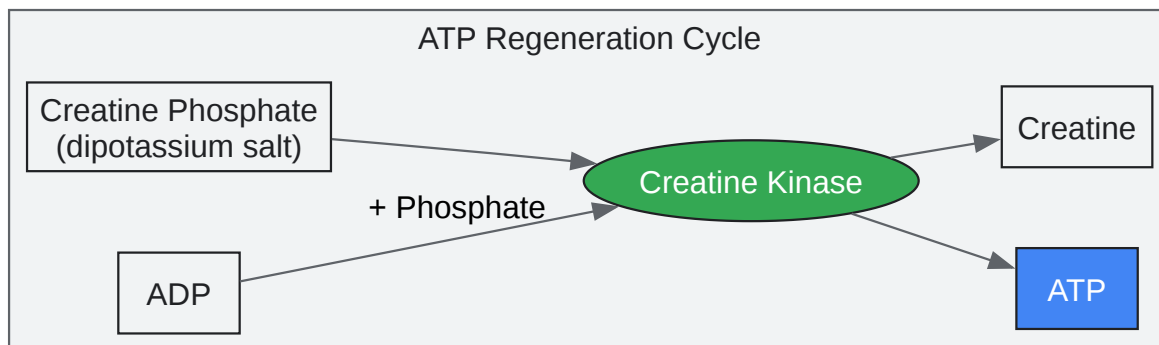
- ATP standards of known concentrations

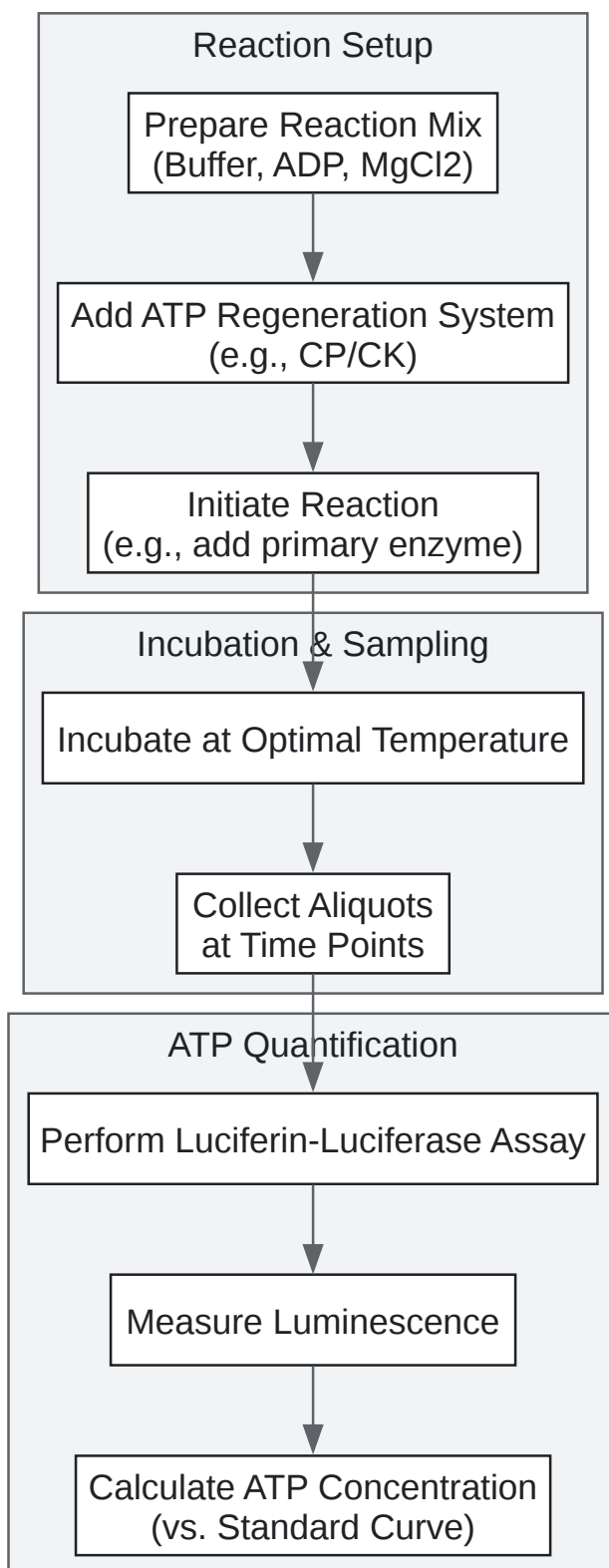
Procedure:

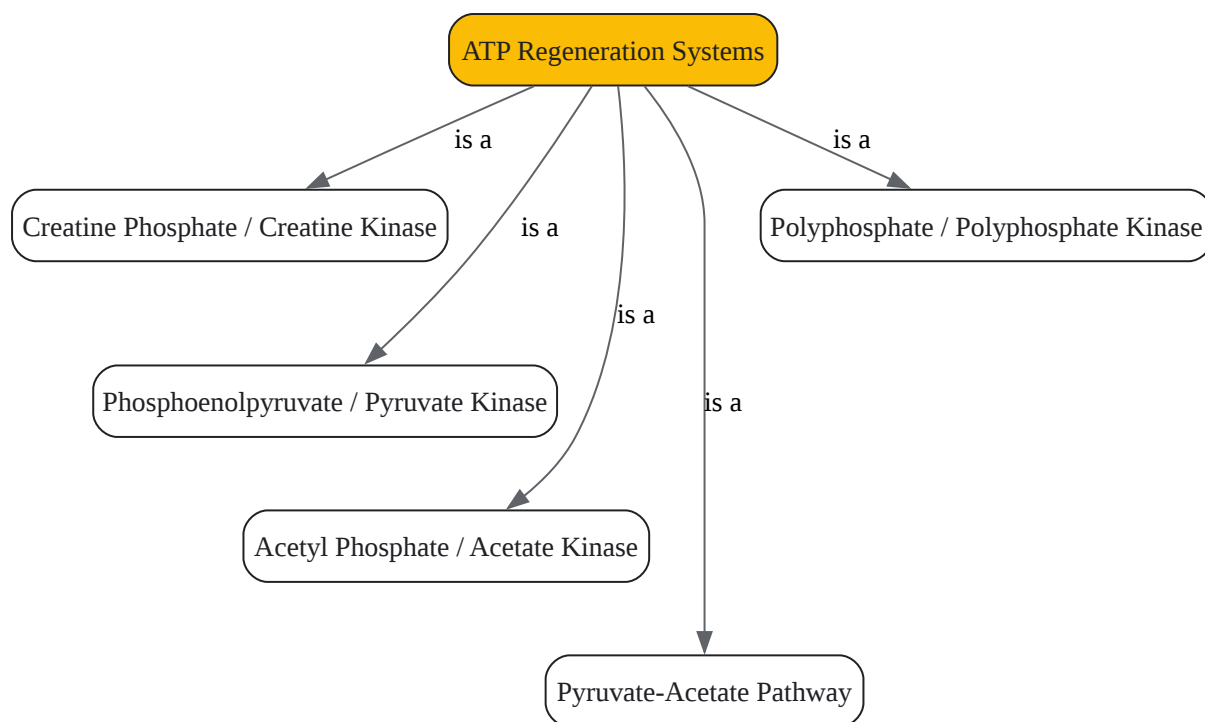
- Standard Curve Preparation:
 - Prepare a series of ATP standards in the same buffer as the experimental samples. A typical range would be from 1 nM to 1 μ M.
- Sample Preparation:
 - At each time point from the ATP regeneration reaction, take an aliquot and dilute it in the assay buffer to fall within the range of the standard curve. This step is crucial to avoid saturating the luciferase enzyme.
- Assay:
 - Pipette the diluted samples and ATP standards into the wells of the 96-well plate.
 - Prepare the luciferin-luciferase reagent according to the manufacturer's instructions.
 - Add the luciferin-luciferase reagent to each well.
 - Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
- Data Analysis:
 - Plot the luminescence values of the ATP standards against their concentrations to generate a standard curve.
 - Use the standard curve to determine the ATP concentration in the experimental samples. The rate of ATP regeneration can be calculated from the increase in ATP concentration over time.

Visualizations

Signaling Pathway of the CP/CK ATP Regeneration System







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